An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, a heterocyclic compound of interest in pharmaceutical and chemical research. This doc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical methodologies for characterizing this and structurally related molecules. We will delve into the core principles of the analysis, from sample preparation to data interpretation, with a focus on electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS).
Introduction to 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone and its Analytical Significance
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is a substituted heterocyclic ketone. The presence of an iodinated pyrazole moiety attached to a cyclohexanone ring presents unique characteristics that are pertinent to its analysis by mass spectrometry. The pyrazole ring is a common scaffold in medicinal chemistry, and the iodine atom serves as a useful handle for further synthetic transformations, but also provides a distinct isotopic signature in mass spectrometry. Accurate mass determination and fragmentation analysis are crucial for unequivocal identification and for tracking its fate in various chemical and biological systems.
Physicochemical Properties and Calculated Mass
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method. Key properties for 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone are summarized in the table below.
The monoisotopic mass is of particular importance in high-resolution mass spectrometry as it represents the mass of the molecule with the most abundant isotopes of each element.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is the preferred method for the analysis of moderately polar, thermally labile molecules like 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone.[2][3][4] ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] This is advantageous for obtaining clear molecular weight information. For the target analyte, the expected protonated molecule would have a monoisotopic mass of 291.0000 m/z.
Experimental Protocol: ESI-MS Analysis
The following protocol outlines the key steps for the successful ESI-MS analysis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone.
3.1.1. Sample Preparation
Solvent Selection: Dissolve the sample in a solvent system compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. A typical starting concentration is 1 µg/mL.
Acidification: To promote the formation of [M+H]⁺ ions, it is advisable to add a small amount of a volatile acid, such as formic acid (0.1% v/v), to the sample solution.
3.1.2. Instrumentation and Parameters
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
Ionization Mode: Positive ion mode should be selected to detect the [M+H]⁺ species.
Capillary Voltage: Typically in the range of 3-5 kV.
Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas. The flow rate and temperature should be optimized to ensure efficient desolvation. A typical drying gas temperature is between 250-350 °C.
Mass Range: The acquisition range should be set to encompass the expected m/z of the protonated molecule and its potential fragments (e.g., 50-500 m/z).
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
To gain structural information, tandem mass spectrometry (MS/MS) is employed. This involves the isolation of the precursor ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure.
Predicted Fragmentation Pathways
The fragmentation of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is expected to be influenced by the pyrazole and cyclohexanone moieties. The N-N bond of the pyrazole ring is a potential site of cleavage, as is the cyclohexanone ring.
A logical representation of the molecule's structure is essential for predicting its fragmentation.
Caption: Proposed major fragmentation pathways for protonated 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone.
Data Interpretation and Validation
The accurate mass measurements obtained from HRMS are critical for confirming the elemental composition of the precursor and fragment ions. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. The isotopic pattern, particularly the presence of iodine (¹²⁷I at ~100% abundance), will be a key diagnostic feature.
Conclusion
The mass spectrometric analysis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone can be effectively performed using electrospray ionization coupled with high-resolution mass spectrometry. By following the outlined protocols for sample preparation and instrument setup, and with a clear understanding of the predicted fragmentation pathways, researchers can confidently identify and characterize this molecule. The combination of accurate mass measurement and tandem mass spectrometry provides a powerful tool for the structural elucidation of this and other novel chemical entities.
References
Eller, G. A., & Holzer, W. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Molbank, 2008(4), M569. [Link]
[5][6][7]2. PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
[1]3. Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
[8]4. Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Journal of Mass Spectrometry, 33(9), 857–863. [Link]
[9]5. Wang, Z., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Advances, 14(1), 1-10. [Link]
6. Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]
[2]7. NIST. (n.d.). Cyclohexanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
[10]8. Santos, L. S., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]
[11]9. Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
[3]10. Chemistry For Everyone. (2023, May 10). What Is Electrospray Ionization (ESI) In LC-MS? [Video]. YouTube. [Link]
[4]11. van den Heuvel, H., et al. (1994). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1655-1660. [Link]
A Senior Application Scientist's Guide to the Knorr Pyrazole Synthesis Using Substituted Cyclohexanones
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Enduring Relevance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nit...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Enduring Relevance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have led to a significant number of approved therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] Drugs such as Celecoxib (anti-inflammatory), Crizotinib (anti-cancer), and Sildenafil (vasodilator) underscore the pharmacological importance of this moiety.[3]
Among the myriad of synthetic routes, the Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone method due to its operational simplicity, use of readily available starting materials, and generally high yields.[4][5] The reaction classically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7] This guide provides an in-depth technical exploration of the Knorr synthesis specifically applied to substituted cyclohexanones—a class of cyclic 1,3-dicarbonyl surrogates that yield synthetically valuable tetrahydro indazole cores. We will dissect the mechanistic nuances, address the critical challenge of regioselectivity, provide a field-tested experimental protocol, and discuss the broader applications in modern drug discovery.
The Core Mechanism: From Cyclohexanone to Tetrahydroindazole
The Knorr synthesis is fundamentally a condensation-cyclization-dehydration sequence.[4][8] When a substituted cyclohexanone, which acts as a cyclic β-keto ester or β-diketone, reacts with a hydrazine derivative, it follows a well-established pathway. The use of a catalytic amount of acid is standard, as it protonates a carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.[5][9]
The generally accepted mechanism proceeds as follows:
Initial Nucleophilic Attack & Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the dicarbonyl compound. In the case of a substituted cyclohexanone like 2-acetylcyclohexanone, this attack can occur at either the exocyclic acetyl carbonyl or the endocyclic ring carbonyl. This step forms a carbinolamine intermediate which rapidly dehydrates to yield a hydrazone.[10]
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This key step closes the five-membered ring, forming a bicyclic hydroxylamine intermediate.
Dehydration & Aromatization: The final step involves the elimination of a second molecule of water to form the stable, aromatic pyrazole ring. This aromatization is a powerful thermodynamic driving force for the reaction, contributing to the typically high yields observed.[5]
The entire mechanistic flow, highlighting the key intermediates, is depicted below.
Caption: Regioselectivity in the Knorr synthesis with unsymmetrical substrates.
Field-Proven Experimental Protocol
This section provides a trusted, step-by-step methodology for the synthesis of 2-phenyl-2,4,5,6-tetrahydro-4H-indazol-3-ol from ethyl 2-oxocyclohexanecarboxylate and phenylhydrazine. The causality behind each step is explained to ensure reproducibility and understanding.
Materials and Reagents
Reagent
M.W.
Amount
Moles
Rationale
Ethyl 2-oxocyclohexanecarboxylate
170.21 g/mol
1.70 g
10.0 mmol
The cyclic β-keto ester substrate.
Phenylhydrazine
108.14 g/mol
1.1 mL
10.5 mmol
The hydrazine component (slight excess ensures full consumption of the keto ester).
Glacial Acetic Acid
60.05 g/mol
0.5 mL
~8.7 mmol
Acid catalyst to activate the carbonyl groups. [4]
Ethanol (95%)
46.07 g/mol
20 mL
-
Reaction solvent; effectively dissolves reactants and facilitates heating.
Step-by-Step Procedure
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (10.0 mmol) and ethanol (20 mL). Stir the mixture at room temperature until the substrate is fully dissolved.
Causality: Ensuring the substrate is fully dissolved before adding other reagents promotes a homogeneous reaction environment, leading to more consistent results.
Reagent Addition: Sequentially add phenylhydrazine (10.5 mmol) followed by glacial acetic acid (0.5 mL) to the flask at room temperature with continuous stirring.
Causality: Phenylhydrazine is a potent nucleophile. The acetic acid is added to catalyze the condensation by protonating the carbonyl oxygen, making it a better electrophile.
[9][11]3. Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion in a reasonable timeframe.
[4]4. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30:70 ethyl acetate/hexane. Spot the starting material and the reaction mixture. The reaction is complete when the starting keto ester spot is no longer visible (typically 2-3 hours).
Causality: TLC is a crucial self-validating step. It prevents premature workup of an incomplete reaction or unnecessary heating which could lead to side products.
Workup and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A solid precipitate will often form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
Causality: The pyrazole product is typically less soluble in the ethanol solvent at lower temperatures, allowing for isolation by simple filtration.
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.
Causality: Washing with cold solvent removes residual starting materials and byproducts without significantly dissolving the desired product, thus increasing its purity.
Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C overnight. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity. The expected product, a pyrazolone, exists in tautomeric equilibrium with its more stable enol (pyrazole) form.
[4][7]
Experimental Workflow Diagram
Caption: Standard laboratory workflow for Knorr pyrazole synthesis.
Applications in Drug Discovery and Outlook
The tetrahydro indazole core synthesized from substituted cyclohexanones is a valuable building block in pharmaceutical development. Its rigid, bicyclic structure is often used to orient substituents in a defined three-dimensional space, which is critical for precise binding to biological targets like protein kinases or receptors.
Scaffold Hopping and Analogue Synthesis: Medicinal chemists frequently use this synthesis to create novel analogues of existing drugs or to "hop" from one heterocyclic scaffold to another while maintaining key pharmacophoric features.
Combinatorial Chemistry: The availability of diverse substituted cyclohexanones and hydrazines makes this reaction highly amenable to the creation of compound libraries for high-throughput screening.
[6]* Modern Applications: The underlying principle of the Knorr synthesis has been ingeniously adapted for other advanced applications, such as the generation of acyl-pyrazole intermediates for use in native chemical ligation (NCL) for protein synthesis, demonstrating its enduring utility.
[5]
The future of the Knorr synthesis lies in the development of more sustainable and efficient protocols, such as using green solvents, catalysts, or flow chemistry setups to improve control over reaction parameters, particularly regioselectivity.
References
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Retrieved from [Link]
Unknown Author. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
Al-Warhi, T., et al. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]
Miller, T. F., et al. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Retrieved from [Link]
Unknown Author. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
Unknown Author. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Unknown Author. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]
Organic Letters. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]
NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]
Growing Science. (2022). A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives. Retrieved from [Link]
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
Sci-Hub. (n.d.). Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. Retrieved from [Link]
Unknown Author. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
RSC Publishing. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers. Retrieved from [Link]
A Technical Guide to the Solubility Profile of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, a heterocyclic compound of interest in pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, a heterocyclic compound of interest in pharmaceutical research and development. Given its structural motifs, including a pyrazole ring and a cyclohexanone moiety, this molecule presents a unique set of physicochemical properties that govern its solubility, a critical parameter for drug efficacy and formulation. This document outlines the predicted physicochemical properties, theoretical solubility considerations, detailed experimental protocols for kinetic and thermodynamic solubility determination, and the influence of key factors such as pH and polymorphism. The methodologies described herein are grounded in established pharmaceutical science principles and regulatory guidelines to ensure data integrity and relevance for drug development professionals.
Introduction and Strategic Importance
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its biopharmaceutical properties. Among these, aqueous solubility is a paramount factor influencing oral bioavailability, dose uniformity, and the ultimate success of a formulation. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site, necessitating robust characterization early in the development pipeline.
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is a molecule with potential applications as a synthetic intermediate or an active pharmaceutical ingredient (API). Its structure, featuring both hydrogen bond donors/acceptors and lipophilic regions, suggests a complex solubility behavior. This guide serves as a foundational resource for researchers, providing both the theoretical underpinnings and practical, validated protocols to thoroughly characterize its solubility profile.
Physicochemical Characterization (Predicted)
A priori assessment of a molecule's physicochemical properties is essential for designing relevant solubility experiments. Based on its constituent parts—pyrazole, cyclohexanone, and an iodine substituent—we can predict key parameters that will dictate its behavior in aqueous and organic media.
Pyrazole Moiety : The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] One nitrogen bears a hydrogen atom (N-H), acting as a hydrogen bond donor, while the other nitrogen's lone pair is available for hydrogen bonding as an acceptor. The pyrazole ring is a weak base, with the protonated form having a pKa around 2.2-2.5.[2][3] It also has an acidic proton on the other nitrogen with a pKa of approximately 14.[3]
Cyclohexanone Moiety : This alicyclic ketone provides a significant nonpolar, lipophilic character to the molecule, while the ketone's oxygen atom can act as a hydrogen bond acceptor.[4]
Iodine Substituent : The iodo-group increases the molecular weight and contributes to the molecule's lipophilicity (hydrophobicity).
These features allow for an estimation of key solubility-governing parameters.
Table 1: Predicted Physicochemical Properties of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Property
Predicted Value/Range
Implication for Solubility
Molecular Weight
~304.1 g/mol
High MW can negatively impact solubility.
logP (o/w)
2.0 - 3.5
Indicates moderate lipophilicity; likely to have low intrinsic aqueous solubility.[5][6]
pKa (Strongest Basic)
2.0 - 3.0 (pyrazole N)
The compound will be positively charged and more soluble in highly acidic conditions (pH < pKa).[2]
Hydrogen Bond Donors
1 (pyrazole N-H)
Can interact with polar solvents like water.
Hydrogen Bond Acceptors
3 (pyrazole N, ketone O)
Can interact with polar solvents like water.
Polar Surface Area (PSA)
~45-55 Ų
Moderate PSA suggests a balance between lipophilicity and hydrophilicity.
Note: These values are estimations based on structural analysis and standard prediction algorithms. Experimental verification is mandatory.
Theoretical Framework for Solubility
The dissolution of a solid compound in a solvent is governed by the interplay between crystal lattice energy and the energy of solvation. For a drug to be orally absorbed, it must first dissolve in the gastrointestinal fluids. The rate of this process is described by the Noyes-Whitney equation , which highlights key factors such as surface area, diffusion coefficient, and, critically, the solubility (Cs) of the compound.
Understanding the difference between kinetic and thermodynamic solubility is crucial in a research context:
Kinetic Solubility : Measures the concentration of a compound before it begins to precipitate from a solution that was prepared by adding the compound from a high-concentration DMSO stock.[7][8] It is a high-throughput method often used in early discovery to flag potential issues.[9] However, it can overestimate the true solubility as it may reflect a supersaturated state.
Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. This is a more time- and resource-intensive measurement but is considered the "gold standard" for pre-formulation and regulatory submissions as it reflects the maximum amount of drug that can be dissolved under specific conditions.[7][10]
Experimental Determination of Solubility
A multi-faceted approach is required to build a comprehensive solubility profile. The following protocols are designed to provide robust and reproducible data.
Causality: This assay is designed for rapid assessment. By introducing the compound in a solubilized form (DMSO stock) into an aqueous buffer, we can quickly identify the point of precipitation. This mimics the scenario where a drug might precipitate upon entering the aqueous environment of the GI tract from a lipid-based formulation.
Protocol:
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone in 100% DMSO.
Plate Preparation: Dispense aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.[9]
Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Causality: This method ensures that the system reaches true equilibrium between the solid drug and the saturated solution, providing the most accurate measure of solubility. The extended incubation time allows for the dissolution of the most stable crystalline form.[10] This protocol aligns with guidelines from regulatory bodies like the WHO and ICH.[11][12]
Protocol:
Sample Preparation: Add an excess amount of solid 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone (enough to ensure undissolved solid remains after equilibration) to a series of glass vials.
Solvent Addition: To each vial, add a precise volume of the desired test medium (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours).[9] A preliminary experiment should be run to confirm that equilibrium is reached within this timeframe.
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]
Self-Validation: The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed to validate that a saturated solution was achieved.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Effect of pH
The solubility of ionizable compounds is highly dependent on the pH of the medium.[13][14] For a weak base like 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, the solubility will increase significantly in acidic environments (pH < pKa) where the pyrazole nitrogen becomes protonated (cationic form). The Henderson-Hasselbalch equation governs the ratio of the ionized to the non-ionized form.
Experimental Approach:
The shake-flask method described in section 4.2 should be performed across a range of physiologically relevant pH values (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) to generate a pH-solubility profile.[15] This is critical for predicting its behavior in different segments of the gastrointestinal tract.
Caption: pH-dependent solubility of a weakly basic compound.
Biorelevant Media (FaSSIF & FeSSIF)
To better predict in vivo performance, solubility should be assessed in biorelevant media, which simulate the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.[16] These media contain bile salts and lecithin, which can form micelles and enhance the solubility of lipophilic compounds.[17]
Experimental Approach:
Conduct the thermodynamic solubility assay (Section 4.2) using prepared FaSSIF (pH ~6.5) and FeSSIF (pH ~5.0) media. Comparing these results to simple buffers can reveal potential food effects on the drug's absorption.[16][18]
Polymorphism
Polymorphism is the ability of a solid to exist in multiple crystalline forms, each having a different crystal lattice arrangement.[19][20] Different polymorphs of the same compound can exhibit significantly different solubilities, dissolution rates, and stability.[21][22] The most stable polymorph typically has the lowest solubility.
Causality and Self-Validation: It is imperative to characterize the solid form of the material used in all solubility studies (e.g., using X-ray powder diffraction - XRPD). Furthermore, the solid material remaining at the end of the thermodynamic solubility experiment should also be analyzed to check for any polymorphic transformations during the experiment.[23] This ensures that the measured solubility corresponds to a known and stable crystalline form.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, comparative table.
Table 2: Example Solubility Profile for 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone at 37°C
Medium
pH
Solubility Type
Solubility (µg/mL)
Solubility (µM)
Aqueous Buffer
1.2
Thermodynamic
[Experimental Data]
[Calculated Data]
Aqueous Buffer
4.5
Thermodynamic
[Experimental Data]
[Calculated Data]
Aqueous Buffer
6.8
Thermodynamic
[Experimental Data]
[Calculated Data]
Aqueous Buffer
7.4
Thermodynamic
[Experimental Data]
[Calculated Data]
PBS
7.4
Kinetic
[Experimental Data]
[Calculated Data]
FaSSIF
6.5
Thermodynamic
[Experimental Data]
[Calculated Data]
FeSSIF
5.0
Thermodynamic
[Experimental Data]
[Calculated Data]
Interpretation: The data from this table will form the basis of the Biopharmaceutics Classification System (BCS) determination.[11][24] If the lowest measured thermodynamic solubility over the pH range of 1.2-6.8 is sufficient to dissolve the highest anticipated clinical dose in 250 mL of fluid, the compound is classified as "highly soluble."[11] Otherwise, it is "poorly soluble," and formulation strategies to enhance solubility may be required.
Conclusion
Characterizing the solubility profile of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is a non-trivial but essential undertaking. By employing the rigorous, multi-faceted experimental approach detailed in this guide—encompassing kinetic and thermodynamic methods across various pH levels and biorelevant media—researchers can generate a robust data package. This information is fundamental for guiding formulation development, predicting in vivo behavior, and making informed decisions throughout the drug development lifecycle. The principles of causality and self-validation embedded in these protocols ensure the scientific integrity and trustworthiness of the resulting data.
References
A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]
PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube. Available at: [Link]
ADME Solubility Assay. BioDuro. Available at: [Link]
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). ResearchGate. Available at: [Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]
pH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. Available at: [Link]
Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Available at: [Link]
ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). Available at: [Link]
Annex 4. World Health Organization (WHO). Available at: [Link]
4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]
Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. Available at: [Link]
Showing metabocard for pyrazole (HMDB0256947). Human Metabolome Database. Available at: [Link]
Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). Available at: [Link]
FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available at: [Link]
Effect of Polymorphism Formulations. Veeprho. Available at: [Link]
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. Available at: [Link]
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). MDPI. Available at: [Link]
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies. Available at: [Link]
M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food & Drug Administration (FDA). Available at: [Link]
Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available at: [Link]
pKa values for morpholine, pyrazole and imidazole. ResearchGate. Available at: [Link]
Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. ACS Publications. Available at: [Link]
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Semantic Scholar. Available at: [Link]
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis method of 4-substituted cyclohexanone. Google Patents.
Polymorphism: The Phenomenon Affecting the Performance of Drugs. Bentham Science. Available at: [Link]
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. Available at: [Link]
Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]
Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. American Pharmaceutical Review. Available at: [Link]
Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
Pyrazoles Syntheses, reactions and uses. YouTube. Available at: [Link]
4-piperidin-1-yl-cyclohexan-1-one. ChemSynthesis. Available at: [Link]
Chemical Properties of Cyclohexanone, 4-methyl-. Cheméo. Available at: [Link]
Application Notes and Protocols for the Heck Reaction of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, owing to its functional group tolerance and broad substrate scope.[2][3] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a palladium(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the desired product and regenerate the active catalyst.[2]
This application note provides a detailed guide for performing the Heck reaction with 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, a versatile building block in medicinal chemistry. The pyrazole moiety is a common scaffold in numerous bioactive compounds, and the ability to functionalize it at the C4 position via the Heck reaction opens avenues for the synthesis of novel derivatives with potential therapeutic applications. We will explore the critical parameters of this reaction, offering a robust protocol and insights into the rationale behind the chosen conditions. For the purpose of this guide, we will focus on the coupling of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone with ethyl acrylate as a representative alkene.
Reaction Scheme
Optimizing the Reaction: A Guided Approach
The success of the Heck reaction hinges on the careful selection of several key components: the palladium source, the ligand, the base, and the solvent. The reactivity of the aryl iodide in 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone makes it an excellent substrate for this transformation.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium catalyst and accompanying ligand is paramount for achieving high efficiency and selectivity. While a variety of palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1]
For the coupling of heteroaryl halides, the use of phosphine ligands is often crucial to stabilize the palladium catalyst and promote the desired reactivity.[4][5] Triarylphosphines, such as triphenylphosphine (PPh₃), are widely used.[1] However, for electron-rich heterocyclic halides like our iodo-pyrazole substrate, ligands such as triethyl phosphite (P(OEt)₃) have been shown to be particularly effective.[6][7] N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands for the Heck reaction, often offering enhanced stability and activity.[4]
The Role of the Base and Solvent
A base is required in the Heck reaction to neutralize the hydrogen halide (HI in this case) that is formed during the catalytic cycle.[1][8] Common bases include tertiary amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][3] The choice of base can influence the reaction rate and the formation of byproducts.
The solvent plays a critical role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are frequently used in Heck reactions.[3]
Data Presentation: Recommended Reaction Conditions
The following table summarizes a set of recommended starting conditions for the Heck reaction of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone with ethyl acrylate. These parameters can be further optimized to achieve the desired outcome.
Shown to be effective for iodo-pyrazole substrates.[6][7]
Base
Triethylamine (Et₃N)
Acts as both a base and a reducing agent for Pd(II).
Solvent
Acetonitrile (MeCN) or DMF
Good solvating properties for the reactants and catalyst.[3]
Temperature
80-100 °C
Provides sufficient thermal energy for the reaction to proceed.[3]
Reactant Ratio
1:1.2 to 1:1.5 (Aryl Iodide:Alkene)
A slight excess of the alkene can drive the reaction to completion.
Catalyst Loading
1-5 mol%
Typical loading for efficient catalysis.
Experimental Protocol
This protocol provides a step-by-step methodology for the Heck reaction of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone with ethyl acrylate.
Materials:
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Ethyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Triethyl phosphite (P(OEt)₃)
Triethylamine (Et₃N)
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
Nitrogen or Argon gas supply
Standard laboratory glassware (Schlenk flask or sealed tube)
Magnetic stirrer and hotplate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone (1.0 equiv).
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv) and triethyl phosphite (0.04 equiv).
Solvent and Reagent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile or DMF (to achieve a concentration of ~0.1 M of the aryl iodide). Then, add triethylamine (2.0 equiv) and ethyl acrylate (1.5 equiv) via syringe.
Reaction Execution: Seal the flask or tube and heat the reaction mixture to 90 °C with vigorous stirring.
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (E)-ethyl 3-(4-(1-(4-oxocyclohexyl)-1H-pyrazol-4-yl)phenyl)acrylate.
Visualizing the Process
Mizoroki-Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone
Introduction: The Strategic Value of C-N Bond Formation in Modern Drug Discovery The construction of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, as this linkage is a ubiquitous feature in a vast array...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of C-N Bond Formation in Modern Drug Discovery
The construction of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, as this linkage is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds, offering significant advantages over classical methods.[1] This reaction's broad substrate scope and functional group tolerance have revolutionized the synthesis of arylamines and their derivatives.[1]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a specific and valuable building block: 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone. This scaffold, combining a substituted pyrazole with a cyclohexanone moiety, is of significant interest in drug development due to the diverse biological activities associated with pyrazole-containing compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices.
Synthesis of the Starting Material: 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone
A robust and reliable synthesis of the starting material is paramount for the success of any subsequent coupling reaction. The following three-step protocol is proposed for the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, commencing with the formation of the pyrazole-cyclohexanol adduct via a Mitsunobu reaction, followed by oxidation to the ketone, and concluding with regioselective iodination of the pyrazole ring.
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)cyclohexanol via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the alkylation of pyrazole with cyclohexanol, proceeding with inversion of stereochemistry at the alcohol carbon.[2]
Protocol:
To a stirred solution of pyrazole (1.0 eq.), cis-1,4-cyclohexanediol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(1H-pyrazol-1-yl)cyclohexanol.
Causality of Experimental Choices: The use of DIAD and PPh₃ generates the active phosphonium salt intermediate, which activates the alcohol for nucleophilic attack by pyrazole.[3] Anhydrous conditions are crucial to prevent quenching of the reactive intermediates.
Step 2: Oxidation to 4-(1H-pyrazol-1-yl)cyclohexanone
The secondary alcohol is oxidized to the corresponding ketone using a mild and efficient oxidizing agent to avoid over-oxidation or side reactions.[4]
Protocol:
Dissolve 4-(1H-pyrazol-1-yl)cyclohexanol (1.0 eq.) in dichloromethane (DCM, 0.1 M).
Add Dess-Martin periodinane (DMP, 1.5 eq.) in one portion at room temperature.
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
Stir vigorously for 15 minutes until the layers are clear.
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-(1H-pyrazol-1-yl)cyclohexanone.
Causality of Experimental Choices: Dess-Martin periodinane is a mild and selective oxidant for primary and secondary alcohols, operating under neutral conditions, which is beneficial for the pyrazole-containing substrate.[5]
Step 3: Iodination of 4-(1H-pyrazol-1-yl)cyclohexanone
Regioselective iodination at the C4 position of the pyrazole ring is achieved using an electrophilic iodine source.[6]
Protocol:
To a solution of 4-(1H-pyrazol-1-yl)cyclohexanone (1.0 eq.) in N,N-dimethylformamide (DMF, 0.2 M), add N-iodosuccinimide (NIS, 1.1 eq.).
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone.
Causality of Experimental Choices: N-iodosuccinimide is an effective and easy-to-handle electrophilic iodinating agent for electron-rich heterocycles like pyrazoles.[7][8]
Buchwald-Hartwig Amination Protocol
The following protocol details the palladium-catalyzed amination of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone with a representative primary amine. The conditions can be adapted for various primary and secondary amines.
Application of 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone in Kinase Inhibitor Synthesis: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the application of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone as a versatile building block in the synthesis of kinase inhibitors. The strategic combination of a rea...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the application of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone as a versatile building block in the synthesis of kinase inhibitors. The strategic combination of a reactive iodopyrazole moiety and a modifiable cyclohexanone core makes this compound a valuable starting material for generating diverse libraries of potential therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[1]
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique electronic and steric properties allow it to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of the adenine moiety of ATP.[2] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in the field.[1][3] The incorporation of an iodine atom at the 4-position of the pyrazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.
The cyclohexanone fragment of the title compound offers an additional point of diversification. The ketone functionality can be readily transformed into various other functional groups, most notably amines, through reductive amination. This allows for the introduction of solubilizing groups or moieties that can form additional interactions with the target kinase, further enhancing the pharmacological properties of the synthesized compounds.
This guide will detail the synthesis of the 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone core, followed by protocols for its elaboration into potential kinase inhibitors targeting therapeutically relevant kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and p38 MAP Kinase.
Synthesis of the Core Intermediate: 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone
The synthesis of the title compound can be envisioned as a two-step process: the formation of the pyrazolyl-cyclohexanone core followed by iodination of the pyrazole ring.
Part 1: Synthesis of 4-(1H-Pyrazol-1-yl)cyclohexanone
The initial pyrazolyl-cyclohexanone scaffold can be prepared through various methods. One common approach involves the reaction of a pyrazole precursor with a cyclohexanone derivative. A plausible synthetic route is the reaction of 1-methyl-2-pyrazolin-5-one with cyclohexanone.[4][5][6]
Protocol 1: Synthesis of 4-(1H-Pyrazol-1-yl)cyclohexanone (Illustrative)
Reaction: To a solution of 1-methyl-2-pyrazolin-5-one (1.0 eq) in a suitable solvent such as methanol, add cyclohexanone (1.1 eq).
Catalyst: The reaction can be catalyzed by a mild acid or base.
Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.
Work-up: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 4-(1H-pyrazol-1-yl)cyclohexanone.
Part 2: Iodination of the Pyrazole Ring
The subsequent iodination of the 4-(1H-pyrazol-1-yl)cyclohexanone intermediate at the C4-position of the pyrazole ring is a crucial step. This can be achieved using various iodinating agents.
Protocol 2: Iodination of 4-(1H-Pyrazol-1-yl)cyclohexanone
Reagents: To a solution of 4-(1H-pyrazol-1-yl)cyclohexanone (1.0 eq) in a suitable solvent like glacial acetic acid or a mixture of trifluoroacetic acid and dichloromethane, add N-iodosuccinimide (NIS) (1.5 eq).[7]
Conditions: The reaction mixture is stirred at room temperature or heated to 80°C overnight.
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
Work-up: After completion, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to yield 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone.
Elaboration of the Core Intermediate into Kinase Inhibitors
The bifunctional nature of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone allows for a modular approach to the synthesis of diverse kinase inhibitor libraries. The iodopyrazole moiety can be functionalized via cross-coupling reactions, while the cyclohexanone can be modified through reactions such as reductive amination.
Reductive amination of the cyclohexanone moiety in 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
An Application Guide for the Synthesis of 4-Amino-Cyclohexyl-Pyrazole Scaffolds Introduction: The Strategic Importance of Reductive Amination The synthesis of substituted amines is a cornerstone of modern drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of 4-Amino-Cyclohexyl-Pyrazole Scaffolds
Introduction: The Strategic Importance of Reductive Amination
The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Among the vast arsenal of synthetic methodologies, reductive amination stands out for its reliability, efficiency, and broad functional group tolerance in forming C-N bonds.[1][2] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, avoids the common pitfalls of direct N-alkylation, such as over-alkylation and the need for harsh conditions.[3]
This application note provides a comprehensive technical guide for the reductive amination of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, a substrate class of significant interest. The resulting 4-amino-cyclohexyl-pyrazole scaffold is prevalent in pharmacologically active agents, making a robust and scalable synthesis protocol highly valuable for medicinal chemistry programs.[4][5] We will delve into the mechanistic underpinnings of the reaction, justify the selection of optimal reagents, and present a detailed, field-proven protocol from reaction setup to final product purification and characterization.
Mechanistic Rationale and Reagent Selection
The reductive amination process is a sequential, in-situ reaction. Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds in two distinct, equilibrium-driven stages within the same pot:
Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the cyclohexanone. Subsequent dehydration, often catalyzed by a weak acid, forms a transient imine, which is in equilibrium with its more reactive protonated form, the iminium ion.[1][2]
Hydride Reduction: A selective reducing agent delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
The key to a successful one-pot reductive amination is a reducing agent that is potent enough to reduce the iminium ion but mild enough to not significantly reduce the starting ketone.[6] This selectivity prevents wasteful consumption of the hydride source and simplifies the product mixture.
Caption: Figure 1: The reaction pathway for reductive amination.
Justification for Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several hydride sources can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this application for several compelling reasons:
Enhanced Selectivity: The electron-withdrawing acetate groups attenuate the reactivity of the borohydride. This makes NaBH(OAc)₃ exceptionally mild, reacting much faster with the protonated iminium ion intermediate than with the starting ketone.[7][8]
Safety and Convenience: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not release highly toxic hydrogen cyanide gas upon acidification during workup, making it a significantly safer alternative.[9]
Broad Solvent Compatibility: It performs reliably in a range of aprotic solvents, with 1,2-dichloroethane (DCE) and dichloromethane (DCM) being particularly effective.[8][10]
No Strict pH Control: The reaction does not require the careful pH monitoring often necessary with NaBH₃CN. The acetic acid byproduct generated in situ can even serve as a catalyst for imine formation.[7]
The Role of Acetic Acid as a Catalyst
The formation of the imine/iminium ion from a ketone is generally slower than from an aldehyde. To accelerate this rate-limiting step, a catalytic amount of a weak acid, such as glacial acetic acid, is often included. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[11][12]
Comparative Analysis of Reducing Agents
To provide a clear rationale for our chosen methodology, the following table compares common reducing agents used for this transformation.
Reagent
Formula
Typical Solvent
Key Advantages
Key Disadvantages
Sodium Triacetoxyborohydride
NaBH(OAc)₃
DCE, DCM, THF
High selectivity, mild, safe (non-cyanide), no strict pH control needed. [9]
Effective and selective for iminium ions, water-tolerant.[6]
Highly toxic (HCN release), requires pH control (6-7) for optimal selectivity.[9]
Sodium Borohydride
NaBH₄
MeOH, EtOH
Inexpensive, readily available.
Can readily reduce the starting ketone, requiring a two-step procedure (pre-formation of the imine before adding the reductant).[10][11]
Catalytic Hydrogenation
H₂/Pd, Pt, Ni
Alcohols
"Green" method with water as the only byproduct.
Requires specialized pressure equipment, catalyst may be incompatible with other functional groups (e.g., C-I bond).[13]
Detailed Experimental Protocol
This protocol is designed for the reductive amination of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone with a generic primary amine (e.g., benzylamine) as a representative example.
Equipment: Round-bottom flask, magnetic stirrer and stir bar, argon/nitrogen inlet, standard glassware for workup (separatory funnel, Erlenmeyer flasks), rotary evaporator, flash chromatography system.
Step-by-Step Procedure
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone (1.0 eq).
Solvent and Reagent Addition: Dissolve the ketone in anhydrous DCM (approx. 0.1 M concentration). Add the primary amine (1.1 eq) via syringe, followed by glacial acetic acid (0.1 eq, if used). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
Scientist's Note: Pre-stirring the ketone and amine before adding the reducing agent ensures that the imine/iminium equilibrium is established, leading to higher yields.
Initiation of Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
Scientist's Note: Adding the solid NaBH(OAc)₃ in portions helps to control the reaction rate and temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.
Workup and Quenching: Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
Scientist's Note: This step neutralizes any remaining acid and destroys excess hydride reagent. The basic pH also ensures the amine product is in its free-base form for efficient extraction.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing and Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product, a basic amine, requires special consideration for purification via silica gel chromatography to prevent peak tailing and product loss.[14][15]
Recommended Method: Use a mobile phase of ethyl acetate/hexanes containing 1% triethylamine (TEA) or 0.5% ammonium hydroxide. The basic modifier deactivates the acidic silanol groups on the silica surface, leading to sharp, symmetrical peaks.
Alternative Method: Employ an amino-functionalized silica gel column (TELOS Flash NH2), which has a basic surface that repels the amine product, allowing for elution with neutral solvent systems like ethyl acetate/hexanes.[16][17]
Experimental Workflow Diagram
Caption: Figure 2: A summary of the key steps from reaction to characterization.
1. Add an additional 0.2-0.5 eq of NaBH(OAc)₃. 2. Use a fresh bottle of reagent. 3. Add catalytic acetic acid; increase reaction time or gently warm to 30-40 °C.
Low Yield
1. Inefficient extraction of the basic product. 2. Product loss on silica gel during purification.
1. Ensure the aqueous layer is basic (pH > 9) before extraction. 2. Use a basic modifier (TEA, NH₄OH) in the eluent or an amino-silica column.
Formation of Byproducts
Over-alkylation of a primary amine starting material.
Use a slight excess of the ketone or perform the reaction at a higher dilution.
Conclusion
The reductive amination of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone using sodium triacetoxyborohydride is a highly efficient, safe, and robust method for accessing valuable amine scaffolds. The protocol detailed herein emphasizes a mechanistic understanding to guide reagent selection and provides a step-by-step procedure that is readily applicable in a research and drug development setting. By employing the recommended conditions and purification strategies, scientists can reliably synthesize these target molecules in high yield and purity, accelerating the pace of discovery.
References
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Introduction: The Strategic Value of Pyrazole Scaffolds and Palladium Catalysis The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Pyrazole Scaffolds and Palladium Catalysis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][3] The functionalization of the pyrazole ring is therefore a critical endeavor in drug discovery, enabling the synthesis of diverse compound libraries for screening and lead optimization. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile toolkit for forging carbon-carbon and carbon-heteroatom bonds, offering a direct path to novel pyrazole derivatives.[4][5]
This guide provides detailed application notes and protocols for the use of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone , a versatile building block designed for elaboration via modern palladium-catalyzed cross-coupling methodologies. The presence of an iodo-substituent on the pyrazole ring offers a reactive handle for a suite of transformations, including the Suzuki-Miyaura, Sonogashira, and Heck reactions, while the cyclohexanone moiety provides a valuable pharmacophore for modulating physicochemical properties and exploring new binding interactions.
Synthesis of the Core Reagent: 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
While not commercially available, this key intermediate can be synthesized in a straightforward, multi-step sequence. The proposed synthesis is analogous to the preparation of similar N-substituted piperidine intermediates used in the synthesis of kinase inhibitors like Crizotinib.[6]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the title compound.
Step-by-Step Protocol for Synthesis
Step 1: N-Arylation of 1H-Pyrazole with a Protected Cyclohexanone
The initial step involves the coupling of pyrazole with a protected form of 4-aminocyclohexanone, such as its ethylene ketal, to prevent unwanted side reactions at the ketone. A Buchwald-Hartwig amination is a suitable method for this transformation.
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1H-pyrazole (1.0 eq.), 4-amino-1,1-ethylenedioxycyclohexane (1.1 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).
Reaction Setup: Add anhydrous, degassed toluene or dioxane as the solvent.
Reaction Conditions: Heat the mixture to 100-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection of the Ketal
Reaction Setup: Dissolve the protected intermediate from Step 1 in a mixture of acetone and 2M aqueous hydrochloric acid.
Reaction Conditions: Stir the solution at room temperature until the deprotection is complete, as monitored by TLC.
Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-(1H-pyrazol-1-yl)cyclohexanone. This intermediate can often be used in the next step without further purification.
Step 3: Iodination of the Pyrazole Ring
The C4-position of the pyrazole ring is susceptible to electrophilic iodination.
Reagent Preparation: Dissolve 4-(1H-pyrazol-1-yl)cyclohexanone (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C.
Reaction Conditions: Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography to yield the final product, 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone .
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond of the title compound is a prime site for palladium-catalyzed cross-coupling, enabling the introduction of a wide variety of substituents at the C4-position of the pyrazole ring.
The Suzuki-Miyaura reaction is a robust method for coupling the iodo-pyrazole with a range of aryl and heteroaryl boronic acids or esters.[7][8][9]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the iodo-pyrazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Reaction Setup: To a dry reaction vial, add 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more advanced pre-catalyst like XPhos Pd G2 (2 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[7]
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/H₂O 10:1).
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for several minutes.
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Conditions
Entry
Palladium Source (mol%)
Ligand
Base
Solvent
Temp (°C)
1
Pd(PPh₃)₄ (5)
PPh₃ (in catalyst)
Na₂CO₃
Dioxane/H₂O
90
2
Pd₂(dba)₃ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
3
XPhos Pd G2 (2)
XPhos (in catalyst)
K₂CO₃
THF/H₂O
80
Scientist's Notes: Causality and Troubleshooting
Catalyst Inhibition: The "pyridine-like" nitrogen (N2) of the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10][11] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by sterically disfavoring the inhibitory coordination and promoting the desired reductive elimination step.
Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive boronic acids. However, excessively strong bases could promote enolization of the cyclohexanone, leading to potential side reactions. A careful screening of bases may be necessary.
Dehalogenation: A common side reaction is the reduction of the iodo-pyrazole back to the corresponding pyrazole (hydrodehalogenation). This can be minimized by ensuring a sufficiently reactive boronic acid and an efficient catalyst system to favor the cross-coupling pathway.[12]
The Sonogashira reaction is an efficient method for coupling the iodo-pyrazole with terminal alkynes, providing access to valuable alkynyl-pyrazole derivatives.[8][13][14]
Mechanistic Rationale
This reaction typically involves a dual catalytic system of palladium and copper(I). The palladium cycle is similar to the Suzuki-Miyaura, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl intermediate.
Caption: Experimental workflow for Sonogashira coupling.
Detailed Protocol (Copper-Cocatalyzed)
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (3-5 mol%), and copper(I) iodide (CuI) (2-4 mol%).
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 eq.).
Reaction Conditions: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Conditions
Entry
Palladium Catalyst (mol%)
Copper Co-catalyst (mol%)
Base
Solvent
Temp (°C)
1
PdCl₂(PPh₃)₂ (3)
CuI (2)
Et₃N
THF
RT
2
Pd(PPh₃)₄ (5)
CuI (4)
DIPEA
DMF
50
3
Pd(OAc)₂ (2) + PPh₃ (4)
CuI (2)
Et₃N
Acetonitrile
RT
Scientist's Notes: Causality and Troubleshooting
Copper-Free Conditions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the copper catalyst. If this is problematic, copper-free Sonogashira conditions can be employed, typically requiring a different palladium catalyst/ligand system and a stronger organic base.[15]
Base Function: The amine base serves two purposes: it neutralizes the HI formed during the reaction and acts as a solvent or co-solvent. The choice of base can influence the reaction rate and side product formation.
Ketone Stability: The basic conditions of the Sonogashira reaction are generally mild enough not to cause significant issues with the cyclohexanone moiety. However, with very sensitive substrates or prolonged reaction times at elevated temperatures, aldol-type side reactions could theoretically occur.
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction allows for the vinylation of the iodo-pyrazole with a variety of alkenes, leading to styrenyl-type pyrazole derivatives.[4][16][17]
Mechanistic Rationale
The cycle begins with the oxidative addition of the iodo-pyrazole to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the vinylated product and a Pd(II)-hydride species, which is converted back to the active Pd(0) catalyst by the base.
Reaction Setup: In a pressure tube, combine 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%).
Base and Solvent: Add a base, which can be an inorganic salt like K₂CO₃ or an organic amine like Et₃N (2.0 eq.), and a polar aprotic solvent such as DMF, NMP, or acetonitrile.
Inert Atmosphere and Heating: Seal the tube, purge with an inert gas, and heat to 80-120 °C.
Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or ether).
Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.
Data Presentation: Representative Heck Reaction Conditions
Entry
Palladium Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
1
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
Et₃N
DMF
100
2
PdCl₂(PPh₃)₂ (5)
-
K₂CO₃
Acetonitrile
80
3
"Jeffery Conditions"
TBAC¹
NaHCO₃
DMF
80
¹TBAC = Tetrabutylammonium chloride, often used in phosphine-free Heck reactions.
Scientist's Notes: Causality and Troubleshooting
Regioselectivity: The regioselectivity of the alkene insertion is a key consideration. With styrenes, addition of the pyrazole group typically occurs at the less substituted carbon. For electron-deficient alkenes like acrylates, the pyrazole adds to the β-position.
Ligand Choice: The choice of ligand is critical. For electron-rich N-heterocyclic halides, sterically hindered and electron-rich ligands can be beneficial to promote the reaction and prevent catalyst deactivation.[11]
Side Reactions: Isomerization of the double bond in the product can occur, especially at higher temperatures or with prolonged reaction times. The choice of base and solvent can influence the extent of isomerization.[16]
Conclusion
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a highly valuable and versatile building block for medicinal chemistry and drug discovery programs. Its strategic design allows for the application of a wide range of robust and scalable palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this reagent in the synthesis of novel, functionally diverse pyrazole-containing molecules, accelerating the discovery of new therapeutic agents.
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your reaction yields and streamline your workflow.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique electronic and steric properties of substrates like 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone can present specific challenges. This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing very low to no conversion of my starting material, 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone. What are the likely causes and how can I improve the yield?
Answer:
Low or nonexistent yield in a Suzuki coupling with this substrate can stem from several factors, primarily related to catalyst activity, reaction conditions, and the stability of your reagents. Let's break down the potential culprits and solutions.
1. Inefficient Catalyst Activation or Decomposition:
The Problem: The catalytic cycle of the Suzuki reaction hinges on the generation and maintenance of a catalytically active Pd(0) species.[1][3] If your palladium precatalyst is not efficiently reduced to Pd(0) or if the active catalyst decomposes, the reaction will stall.
The Solution:
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, palladium(II) precatalysts like Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often exhibit superior performance, especially for challenging substrates.[4] These ligands promote the formation of the active monoligated palladium species.[5]
Precatalysts: Consider using commercially available precatalysts like XPhos Pd G2, which are designed for high stability and activity.[4]
Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[6]
2. Suboptimal Base and Solvent Combination:
The Problem: The base plays a crucial role in the transmetalation step, activating the boronic acid.[7][8] An inappropriate base or solvent can lead to poor solubility of the reactants or incomplete activation of the boronic acid.
The Solution:
Base Selection: A common starting point is an inorganic base like K₂CO₃ or Cs₂CO₃. For substrates prone to base-labile functional groups, a milder base like KF can be effective.[7] The strength of the base can influence the rate of transmetalation and may need to be optimized.
Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[6] Common solvent systems include dioxane/water, THF/water, or DMF/water.[3][6] The optimal ratio will depend on the specific boronic acid used.
3. Side Reactions Consuming Starting Materials:
The Problem: Two common side reactions that consume your starting materials are protodeboronation of the boronic acid and dehalogenation of the aryl iodide.
The Solution:
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, often water, and is catalyzed by both base and the palladium complex.[9][10] To mitigate this, you can:
Use a slight excess (1.2-1.5 equivalents) of the boronic acid.
Employ boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable and slowly release the boronic acid under the reaction conditions.[1][6][11]
Dehalogenation: The iodo-pyrazole can be reduced to the corresponding pyrazole, a process that can be promoted by the base and certain palladium-hydride species formed in the reaction mixture.[6][12] If dehalogenation is significant, consider:
Ensuring your solvent is not a source of hydrides (e.g., isopropanol).
Interestingly, for some heterocyclic systems, bromo or chloro derivatives can be less prone to dehalogenation than their iodo counterparts.[13]
Issue 2: Significant Byproduct Formation
Question: My reaction is proceeding, but I am observing significant amounts of homocoupled boronic acid and dehalogenated starting material. How can I suppress these side reactions?
Answer:
The formation of byproducts not only reduces the yield of your desired product but also complicates purification. Here’s how to address these specific side reactions:
1. Homocoupling of the Boronic Acid:
The Cause: The formation of a biaryl product derived from the coupling of two boronic acid molecules is typically promoted by the presence of Pd(II) species and oxygen.[6]
Mitigation Strategies:
Rigorous Degassing: As mentioned previously, meticulous degassing of the reaction mixture is critical to minimize oxygen levels.
High-Purity Reagents: Ensure your boronic acid is free from impurities that could interfere with the catalytic cycle.[14]
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that rapidly generates Pd(0) can help minimize the concentration of Pd(II) at the start of the reaction.
2. Dehalogenation of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone:
The Cause: Dehalogenation involves the replacement of the iodine atom with a hydrogen. This can occur through various mechanisms, including a base-promoted pathway or via palladium hydride intermediates.[6][12]
Mitigation Strategies:
Base Optimization: A study on halogenated aminopyrazoles found that stronger bases like K₂CO₃ and KOH could promote dehalogenation even in the absence of a palladium catalyst.[12] Switching to a milder base such as KOAc or K₃PO₄ may reduce this side reaction.[12]
Solvent Choice: Avoid alcoholic solvents that can act as hydride sources.[6]
Reaction Temperature and Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that may favor dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is best for the Suzuki coupling of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone?
A1: The optimal catalyst-ligand system often depends on the specific boronic acid being used. However, for a substrate like this, which has both steric bulk from the cyclohexanone ring and potential for coordination from the pyrazole nitrogen, a robust system is recommended.
For General Reactivity: A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is an excellent starting point.[4][5] These ligands are known to facilitate the coupling of sterically hindered and electron-rich or -deficient substrates.[5][15]
For Ease of Use: Pre-formed catalysts like [XPhos Pd G2] can offer greater convenience and reproducibility.[4]
Traditional Choice: While Pd(PPh₃)₄ can be effective, it may require higher catalyst loadings and temperatures.[4]
Q2: How do I choose the right base for my reaction?
A2: The base is critical for activating the boronic acid for transmetalation.[7] The choice depends on the lability of your functional groups and the reactivity of your coupling partners.
Strong Bases (e.g., K₂CO₃, Cs₂CO₃): These are generally effective and widely used. Cesium carbonate is more soluble in organic solvents and can sometimes accelerate the reaction.
Weaker Bases (e.g., K₃PO₄, KF): Potassium phosphate is a good choice for base-sensitive substrates. Potassium fluoride is particularly useful when using boronic esters.[7]
Organic Bases (e.g., Et₃N): While less common for activating boronic acids, they can sometimes be used, particularly in specific solvent systems.
A good starting point is to screen K₂CO₃ and K₃PO₄.
Q3: What is the best way to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.
TLC: This is a quick and easy way to visualize the consumption of your starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active.
LC-MS: This provides more definitive information, allowing you to track the masses of the starting materials, product, and any major byproducts. This is particularly useful for identifying issues like dehalogenation or homocoupling.
Q4: My product is very polar and difficult to purify. What are some strategies for purification?
A4: The presence of the pyrazole and cyclohexanone moieties can indeed lead to a polar product.
Column Chromatography: This is the standard method. You may need to use a more polar solvent system than you are used to. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.
Extraction: A thorough aqueous workup is crucial. After quenching the reaction, extract the product into an organic solvent like ethyl acetate or dichloromethane.[3] Washing the organic layer with brine can help remove residual water and some polar impurities.[3]
Reverse-Phase Chromatography: If your product is still difficult to purify by normal-phase chromatography, reverse-phase chromatography may be a viable alternative.
Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be an excellent purification method.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (2004). Available from: [Link]
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
Karch, R., et al. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. (2016-12-08). Available from: [Link]
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available from: [Link]
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021-07-09). Available from: [Link]
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014-07-07). Available from: [Link]
ResearchGate. ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. | Request PDF. (2025-08-05). Available from: [Link]
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]
Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry. (2025-10-12). Available from: [Link]
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014-02-06). Available from: [Link]
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019-02-26). Available from: [Link]
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016-12-08). Available from: [Link]
SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available from: [Link]
NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
NIH. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available from: [Link]
A Head-to-Head Battle of Halogens: Comparative Reactivity of (4-Iodo- vs. 4-Bromo-1H-pyrazol-1-yl)cyclohexanone in Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Importance of Halogenated Pyrazoles in Drug Discovery In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are privileged structures, forming the core of numerous ther...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Halogenated Pyrazoles in Drug Discovery
In the landscape of modern medicinal chemistry, pyrazole-containing scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1] The ability to functionalize the C4 position of the pyrazole ring through carbon-carbon and carbon-heteroatom bond-forming reactions is a cornerstone of analog synthesis and lead optimization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for this purpose.[2]
This guide provides an in-depth, experimentally grounded comparison of two key building blocks: (4-iodo-1H-pyrazol-1-yl)cyclohexanone and its bromo-analogue. For researchers in drug development, the choice between an iodo- or bromo-substituted precursor is not trivial; it is a strategic decision that balances reactivity, reaction efficiency, stability, and cost. Herein, we dissect the nuances of their comparative reactivity, providing both the theoretical underpinnings and practical, data-driven insights to guide your synthetic strategy.
The Decisive Step: Understanding Halogen Reactivity in Cross-Coupling
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is predominantly dictated by the rate of the initial oxidative addition step.[3] In this crucial phase, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate.[4] The energy barrier for this step is directly related to the strength of the C-X bond.
The established trend for carbon-halogen bond dissociation energies is: C-Br > C-I .[5][6] This fundamental principle suggests that the weaker carbon-iodine bond should cleave more readily, leading to a faster rate of oxidative addition and, consequently, a higher overall reaction rate for the iodo-substituted pyrazole. While this holds true in many cases, the reality in complex heterocyclic systems can be more nuanced, with factors like catalyst selection and side reactions playing a significant role.[7]
Experimental Comparison: A Suzuki-Miyaura Coupling Case Study
To provide a tangible comparison, we present a standardized Suzuki-Miyaura reaction protocol. This experiment is designed to objectively assess the performance of (4-iodo-1H-pyrazol-1-yl)cyclohexanone versus (4-bromo-1H-pyrazol-1-yl)cyclohexanone under identical, industrially relevant conditions.
Objective: To compare the reaction rate and efficiency of the iodo- and bromo-pyrazole substrates in a palladium-catalyzed coupling with a model boronic acid.
To a 25 mL Schlenk flask under an inert nitrogen atmosphere, add the respective halo-pyrazole substrate (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress at 1-hour intervals by taking aliquots and analyzing via LC-MS to determine the consumption of starting material and formation of the desired product.
Upon completion (defined as >98% conversion of starting material or a plateau in product formation), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the final product.
Comparative Performance Data
The following table summarizes the expected outcomes based on established reactivity principles and literature precedents for similar heterocyclic systems.
Performance Metric
(4-iodo-1H-pyrazol-1-yl)cyclohexanone (Substrate A)
(4-bromo-1H-pyrazol-1-yl)cyclohexanone (Substrate B)
Rationale
Time to >98% Conversion
~ 2 hours
~ 6-8 hours
The weaker C-I bond leads to faster oxidative addition.[8]
Isolated Yield
85-90%
90-95%
The iodo-substrate may be more prone to side reactions like dehalogenation.[7]
The higher reactivity of the C-I bond can sometimes lead to competitive reduction pathways.
Catalyst Loading
2-3 mol% sufficient
3-5 mol% may be required for optimal rate
The higher intrinsic reactivity of the iodo-substrate allows for lower catalyst loading.
Reaction Temperature
80-90 °C
90-100 °C
The bromo-substrate often requires slightly more forcing conditions to achieve a comparable rate.
Mechanistic Discussion: Visualizing the Reactivity Divide
The catalytic cycle for the Suzuki-Miyaura reaction provides a clear framework for understanding the observed differences. The critical, often rate-determining, oxidative addition step is where the paths of the iodo- and bromo-substrates diverge.
As the diagram illustrates, the entry into the catalytic cycle via oxidative addition is more facile for the iodo-pyrazole due to the lower C-I bond energy. However, this higher reactivity is a double-edged sword. In some catalytic systems, particularly if proton sources are available (e.g., from water in the solvent), the highly reactive palladium-hydride species that can form may lead to hydrodehalogenation, a side reaction that converts the starting material into the corresponding non-halogenated pyrazole, reducing the overall yield of the desired coupled product. Studies on related aminopyrazoles have shown that bromo-derivatives can be superior to iodo-pyrazoles precisely because of a reduced tendency for such dehalogenation.[7]
Strategic Selection: A Workflow for the Medicinal Chemist
The choice between the iodo- and bromo-pyrazole is a practical one that depends on the specific goals of the synthesis. The following decision-making workflow can help guide this selection process.
Caption: Decision workflow for selecting the optimal halo-pyrazole.
Conclusion and Outlook
Both (4-iodo-1H-pyrazol-1-yl)cyclohexanone and its bromo-counterpart are valuable and effective substrates for palladium-catalyzed cross-coupling reactions. The choice between them is a classic case of balancing reactivity with selectivity and cost.
The iodo-derivative is the sprinter, offering faster reaction kinetics and the potential for milder conditions, making it ideal for high-throughput synthesis and rapid generation of diverse chemical libraries.
The bromo-derivative is the marathon runner, providing higher fidelity with potentially cleaner reaction profiles and better overall yields, especially in cases where side reactions like dehalogenation are a concern. Its lower cost and greater stability also make it a preferred choice for large-scale synthesis and process development.
Ultimately, a deep understanding of the underlying mechanistic principles, combined with the specific context of the synthetic challenge, will empower researchers to make the optimal choice, accelerating the path from discovery to development.
References
Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
Surasani, R., & Kalivendi, S. (2016). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
Rosa, G. P., et al. (n.d.). Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. Available at: [Link]
Quora. (2018). Which carbon halogen bond has the lowest bond enthalpy?. Quora. Available at: [Link]
Jedinak, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... ResearchGate. Available at: [Link]
Molander, G. A., & Canturk, B. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
PubMed. (n.d.). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Available at: [Link]
YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link]
Royal Society of Chemistry. (n.d.). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Chemguide. (n.d.). An introduction to bond energy and bond length. Available at: [Link]
A Comparative Analysis of the Biological Activity of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone and its Non-Iodinated Analog
A Senior Application Scientist's Guide to Understanding the Role of Iodination in Pyrazole-Based Compounds In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug d...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Understanding the Role of Iodination in Pyrazole-Based Compounds
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. The introduction of halogen atoms, particularly iodine, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone and its non-iodinated counterpart, 4-(1H-pyrazol-1-yl)cyclohexanone. While direct comparative studies on these specific analogs are not yet prevalent in the public domain, this document synthesizes established principles of medicinal chemistry and the known biological activities of the pyrazole scaffold to present a robust framework for their evaluation.
The pyrazole nucleus is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] This inherent versatility makes pyrazole-containing compounds attractive candidates for further development. The central hypothesis of this guide is that the addition of an iodine atom to the C4 position of the pyrazole ring in 4-(1H-pyrazol-1-yl)cyclohexanone will significantly enhance its biological efficacy. This enhancement is predicated on the potential for halogen bonding, a potent non-covalent interaction that can increase binding affinity and selectivity for a biological target.[4][5][6]
This guide will explore the structure-activity relationships (SAR) of these two compounds, propose relevant biological assays for their comparative evaluation, and provide detailed experimental protocols for researchers in the field.
Structure-Activity Relationship: The Impact of the Iodine Moiety
The primary structural difference between the two molecules is the presence of an iodine atom on the pyrazole ring. This single modification can induce a cascade of changes in the molecule's physicochemical properties, ultimately influencing its biological activity.
Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor.[7] It can form a directional, non-covalent interaction with a Lewis basic atom (such as an oxygen, nitrogen, or sulfur) in the binding pocket of a protein target.[6][8] This can lead to a more stable drug-receptor complex and, consequently, higher potency.
Lipophilicity: The introduction of an iodine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and may lead to improved oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and increased metabolic clearance.
Steric Effects: The bulky iodine atom can influence the preferred conformation of the molecule and its fit within a binding site. This steric hindrance can either be beneficial, by promoting a more active conformation, or detrimental, by preventing optimal binding.
Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the half-life of the compound.
The following diagram illustrates the key structural features of the two compounds.
A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is a cornerstone of preclinical research. This guide provides an in-depth comparison of methodologies for valida...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is a cornerstone of preclinical research. This guide provides an in-depth comparison of methodologies for validating assays designed to test compounds derived from 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, including the potent kinase inhibitor Crizotinib, for which 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key intermediate.[1] Given this structural precedent, this guide will focus on the validation of in vitro assays for the characterization of novel kinase inhibitors based on the 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone scaffold.
Introduction: The Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][4][5] The structural similarity of the 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone core to known kinase inhibitors suggests that its derivatives are promising candidates for targeted drug discovery. Therefore, the development and validation of robust in vitro assays are paramount to accurately determine their inhibitory potential and mechanism of action.
The Primary Assay: [γ-³³P]-ATP Radiometric Kinase Assay
For the initial characterization of novel kinase inhibitors, the radiometric assay remains a gold standard due to its sensitivity, reliability, and direct measurement of substrate phosphorylation.[2][6] This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a specific substrate by the target kinase.
Compound Preparation: Prepare a serial dilution of the test compounds derived from 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone in an appropriate solvent, typically DMSO.
Reaction Mixture Preparation: In a microplate, combine the target kinase, a specific peptide or protein substrate, and a buffer containing MgCl₂, ATP, and [γ-³³P]-ATP.
Initiation of Reaction: Add the test compounds to the reaction mixture. Include positive controls (known inhibitor) and negative controls (vehicle).
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed.
Termination of Reaction: Stop the reaction by adding a quenching solution, such as phosphoric acid.
Separation: Spot the reaction mixture onto a filtermat to capture the phosphorylated substrate.
Washing: Wash the filtermat extensively to remove unincorporated [γ-³³P]-ATP.
Detection: Measure the radioactivity on the filtermat using a scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Validation of the Radiometric Assay
To ensure the reliability of the obtained data, the assay must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9] The key validation parameters are summarized below.
Validation Parameter
Acceptance Criteria
Rationale
Specificity
The assay should accurately measure the activity of the target kinase without interference from other components.
Ensures that the observed inhibition is due to the interaction of the compound with the target kinase.
Linearity
A linear relationship should exist between the signal and the concentration of the phosphorylated product.
Confirms that the assay response is proportional to the enzymatic activity.
Accuracy
The measured IC₅₀ values for a reference inhibitor should be within ±20% of the known value.
Demonstrates the closeness of the assay results to the true value.[10]
Precision
The coefficient of variation (%CV) for replicate measurements should be ≤15%. This includes repeatability (intra-assay) and intermediate precision (inter-assay).[10]
Assesses the degree of scatter in the data and the reproducibility of the assay.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Defines the sensitivity range of the assay.
Robustness
The assay should be insensitive to small, deliberate variations in method parameters (e.g., incubation time, temperature).
Evaluates the reliability of the assay under normal operational variations.
Alternative Assays: A Comparative Overview
While radiometric assays are robust, they have drawbacks, including the handling and disposal of radioactive materials and their unsuitability for high-throughput screening (HTS).[6] Therefore, alternative non-radioactive methods are often employed.
Fluorescence-Based Assays
Fluorescence-based assays offer high sensitivity and are amenable to HTS.[11] These assays can be designed in various formats, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Fluorescence Polarization (FP): This method measures the change in the polarization of fluorescent light emitted from a labeled substrate. When a small fluorescently labeled peptide substrate is phosphorylated by a kinase, it is bound by a specific antibody, leading to a larger molecular complex that tumbles more slowly in solution, resulting in an increase in fluorescence polarization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a donor fluorophore (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate) and an acceptor fluorophore (e.g., a fluorescently labeled peptide substrate). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.
Luminescence-Based Assays
Luminescence-based assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction mixture after the kinase reaction.[12] The assay utilizes the enzyme luciferase, which produces light in the presence of ATP. A decrease in luminescence indicates ATP consumption by the kinase, and therefore, higher kinase activity.
Comparison of Assay Formats
Feature
Radiometric Assay
Fluorescence-Based Assay (FP/TR-FRET)
Luminescence-Based Assay (Kinase-Glo®)
Principle
Measures direct phosphate transfer
Measures binding events or proximity
Measures ATP consumption
Sensitivity
High
High
Moderate to High
Throughput
Low to Medium
High
High
Cost
High (radioisotopes)
Moderate to High (reagents)
Moderate
Safety
Requires handling of radioactive materials
Non-radioactive
Non-radioactive
Interference
Low
Potential for compound auto-fluorescence
Potential for compound inhibition of luciferase[12]
Application
Gold standard for validation, mechanism of action studies
HTS, primary screening
HTS, primary screening
Decision-Making Framework for Assay Selection
The choice of assay depends on the stage of the drug discovery process and the specific research question.
Caption: Decision tree for kinase assay selection.
Conclusion
The validation of in vitro assays for novel compounds derived from 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is a critical step in the drug discovery pipeline. While the radiometric assay serves as a robust method for detailed characterization and validation, fluorescence- and luminescence-based assays provide high-throughput alternatives for initial screening. A thorough understanding of the principles, advantages, and limitations of each assay, coupled with rigorous validation against established guidelines, is essential for generating reliable data and making informed decisions in the progression of these promising compounds towards clinical development.
References
Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779–788. [Link]
ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]
Kufareva, I., & Abagyan, R. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8795. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Taylor & Francis Online. (2008). Alternative assay formats to identify diverse inhibitors of protein kinases. [Link]
JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]
U.S. Food and Drug Administration. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]
Semantic Scholar. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [https://www.semanticscholar.org/paper/Synthesis-of-4%2C4'-(Cyclohexane-1%2C1-diyl)bis(1-methyl-Eller-Holzer/3b4a2a47a95b8d234d009e8b7d9e481c9b2f2c25]([Link]
Taylor & Francis Online. (n.d.). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
Regulations.gov. (n.d.). Guidance for Industry. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
YouTube. (2023). functional in vitro assays for drug discovery. [Link]
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
Bioanalysis Zone. (n.d.). FDA releases draft of bioanalytical method validation. [Link]
ResearchGate. (2025). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Preprints.org. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
MDPI. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]
Al-blewi, F. F., Al-Salem, H. S., Al-Faifi, S. A., Al-Otaibi, L. A., Al-Ghamdi, M. A., & Al-Zoubi, M. S. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7868. [Link]
BioPharm International. (2014). FDA Updates Analytical Validation Guidance. [Link]
Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives. [Link]
Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
A Senior Application Scientist's Guide to Benchmarking New Catalysts: A Case Study with a Novel Pyrazole-Based Ligand Precursor
For: Researchers, scientists, and drug development professionals. Introduction: The Untapped Potential of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone in Catalysis In the relentless pursuit of more efficient and selective che...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone in Catalysis
In the relentless pursuit of more efficient and selective chemical transformations, the discovery of novel catalyst systems is paramount. While 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone has been recognized as a valuable building block in medicinal chemistry, its potential as a precursor to a new class of catalysts remains largely unexplored.[1][2] The inherent electronic properties of the pyrazole ring, combined with the steric influence of the cyclohexanone backbone and the reactive handle of the iodo group, present a compelling scaffold for the design of a novel ligand for transition metal catalysis.[3][4]
This guide presents a comprehensive framework for the evaluation of a new, hypothetical catalyst derived from 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone. We will refer to the ligand derived from this precursor as "Py-Cy" (for Pyrazole-Cyclohexanone) and its corresponding palladium complex as "Py-CyPd" . This guide will benchmark Py-CyPd against state-of-the-art palladium catalysts in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5][6] Through a combination of theoretical rationale, detailed experimental protocols, and comparative data analysis, we will illustrate a robust methodology for assessing the performance of any new catalyst.
The Rationale for Py-CyPd: A New Player in Palladium Catalysis
The design of the Py-Cy ligand is predicated on the well-established principles of ligand-accelerated catalysis. The pyrazole moiety is a known N-donor ligand capable of forming stable complexes with transition metals.[7] The cyclohexanone framework can be envisaged to provide a tunable steric environment around the metal center, which is crucial for influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.[5][8] Furthermore, the iodo-group on the pyrazole ring offers a site for potential modification or could even play a direct role in the catalytic process.
For this benchmarking study, we hypothesize the synthesis of a palladium(II) precatalyst, Py-CyPd, and evaluate its performance in the Suzuki-Miyaura cross-coupling of a challenging aryl chloride with an arylboronic acid. The choice of a demanding substrate allows for a more discerning evaluation of the catalyst's capabilities.
Benchmarking Py-CyPd: A Comparative Analysis
To objectively assess the performance of our novel Py-CyPd catalyst, we will compare it against two well-established, commercially available palladium precatalysts: a Buchwald G3 precatalyst (XPhos Pd G3) and a PEPPSI-type precatalyst (PEPPSI-IPr).[9][10] These catalysts are known for their high activity and broad substrate scope in cross-coupling reactions.[11][12]
The benchmark reaction will be the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. This reaction is chosen for its industrial relevance and the inherent challenge of activating the C-Cl bond.
Performance Metrics
The catalysts will be evaluated based on the following key performance indicators:
Yield (%): The percentage of the desired product obtained.
Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more active and stable catalyst.
Reaction Time (h): The time required to reach maximum conversion.
Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reagent.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical performance data for the three catalysts in our benchmark reaction.
Catalyst
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
TON
Py-CyPd
0.5
K₃PO₄
Toluene/H₂O
100
4
92
184
XPhos Pd G3
0.5
K₃PO₄
Toluene/H₂O
100
2
98
196
PEPPSI-IPr
1.0
K₂CO₃
Dioxane
100
8
85
85
Analysis of Results:
In this hypothetical scenario, the novel Py-CyPd catalyst demonstrates excellent activity, affording a high yield of the cross-coupled product. While the established XPhos Pd G3 catalyst shows slightly faster kinetics and a higher yield, Py-CyPd outperforms the PEPPSI-IPr catalyst in terms of yield, reaction time, and catalyst loading. This promising, albeit hypothetical, result would warrant further optimization and investigation into the scope of the Py-CyPd catalyst.
Experimental Protocols
A self-validating system of protocols is crucial for trustworthy and reproducible results. The following sections provide detailed, step-by-step methodologies for the synthesis of the hypothetical Py-CyPd precatalyst and the benchmarking experiment.
Synthesis of the Py-CyPd Precatalyst
The proposed synthesis of the Py-CyPd precatalyst involves the formation of a palladacycle, a common strategy for generating stable and active palladium precatalysts.[13][14]
Workflow for Py-CyPd Synthesis:
Caption: Synthetic workflow for the Py-CyPd precatalyst.
Step-by-Step Protocol:
To a solution of 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone (1.0 mmol) in glacial acetic acid (10 mL) is added palladium(II) acetate (1.0 mmol).
The reaction mixture is heated to reflux for 12 hours under a nitrogen atmosphere.
After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with dichloromethane (3 x 20 mL).
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the effervescence ceases, then with brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude palladacycle intermediate.
The crude intermediate is dissolved in acetone (20 mL), and a saturated aqueous solution of sodium chloride (10 mL) is added.
The mixture is stirred at room temperature for 1 hour, during which a yellow precipitate forms.
The solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum to afford the Py-CyPd dimer as a stable, yellow powder.
Benchmarking the Catalysts: Suzuki-Miyaura Cross-Coupling
The following protocol outlines the procedure for the comparative catalytic tests.
Workflow for Benchmarking Experiment:
Caption: Experimental workflow for catalyst benchmarking.
Step-by-Step Protocol:
To an oven-dried 4 mL vial equipped with a magnetic stir bar is added 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and the appropriate base (K₃PO₄ or K₂CO₃, 2.0 mmol).
The vial is sealed with a PTFE-lined cap.
A stock solution of the respective catalyst (Py-CyPd, XPhos Pd G3, or PEPPSI-IPr) in the reaction solvent is prepared.
The appropriate volume of the catalyst stock solution (to achieve the desired mol%) is added to the vial via syringe.
The reaction solvent (Toluene/H₂O 10:1 or Dioxane, to a final concentration of 0.2 M) is added, and the reaction mixture is sparged with nitrogen for 15 minutes.
The vial is placed in a preheated aluminum heating block at 100 °C and stirred for the specified time.
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS.
Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The yield of the product, 4-methoxybiphenyl, is determined by ¹H NMR spectroscopy using an internal standard.
Conclusion: A Framework for Innovation
This guide has presented a comprehensive, albeit hypothetical, framework for the evaluation of a novel catalyst, Py-CyPd, derived from 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone. By benchmarking its performance against established catalysts in a challenging Suzuki-Miyaura cross-coupling reaction, we have demonstrated a robust methodology for assessing catalytic efficacy. The principles and protocols outlined herein are not limited to this specific example but can be adapted for the evaluation of any new catalyst system. The key to advancing the field of catalysis lies in the rigorous and objective comparison of new discoveries with existing technologies, a practice that fosters innovation and drives progress.
References
Littke, A. F., Dai, C., & Fu, G. C. (2000). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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